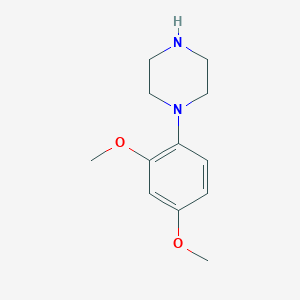

1-(2,4-Dimethoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-3-4-11(12(9-10)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCBTBAADXWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371201 | |

| Record name | 1-(2,4-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-75-1 | |

| Record name | 1-(2,4-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16015-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine

This guide provides a comprehensive overview of the synthetic protocols for 1-(2,4-dimethoxyphenyl)piperazine, a key intermediate in the development of pharmacologically active compounds. Designed for researchers, chemists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural steps but also the underlying scientific principles that govern these transformations.

Introduction: The Significance of the Arylpiperazine Moiety

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1] this compound serves as a crucial building block for several of these complex molecules. Its synthesis is therefore a critical step in the research and development of new chemical entities. This guide will focus on the most prevalent and efficient methods for its preparation: the Buchwald-Hartwig amination and reductive amination.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is predominantly achieved through two robust and versatile chemical reactions. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.

Method 1: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[2][3] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods.[2]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1]

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. These are reduced in situ to the active Pd(0) species.

-

Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for high yields.[1] Ligands like XantPhos, BINAP, or RuPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[1]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the catalyst and base.[1]

Visualizing the Workflow: Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig amination protocol.

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Reaction Setup

-

To an oven-dried Schlenk tube, add 1-bromo-2,4-dimethoxybenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 equiv) and XantPhos (0.04 equiv) in a small amount of anhydrous toluene.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate.

Step 4: Deprotection

-

Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and if necessary, purify by crystallization or chromatography to yield this compound.

| Parameter | Value |

| Starting Material | 1-bromo-2,4-dimethoxybenzene |

| Reagents | N-Boc-piperazine, NaOt-Bu |

| Catalyst System | Pd₂(dba)₃ / XantPhos |

| Solvent | Toluene |

| Temperature | 100 °C |

| Typical Yield | 66% (after deprotection)[4] |

Method 2: The Reductive Amination Pathway

Reductive amination is another cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[5][6] This one-pot procedure is highly efficient and atom-economical.[7]

Causality Behind Experimental Choices:

-

Carbonyl Source: 2,4-Dimethoxybenzaldehyde is the logical starting material.

-

Amine Source: Piperazine is used in excess to favor the formation of the mono-arylated product.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are mild enough not to reduce the starting aldehyde but will readily reduce the in situ formed iminium ion.[5]

-

Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.

Visualizing the Workflow: Reductive Amination

Caption: Streamlined workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and Reduction

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv) in methanol, stir at room temperature for 30 minutes.[8]

-

Slowly add sodium cyanoborohydride (1.5 equiv) to the mixture and continue to stir at room temperature.[8]

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

Step 2: Work-up and Purification

-

Quench the reaction by the addition of water.

-

Extract the product with dichloromethane (3 x 30 mL).[8]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.[8]

-

Purify the crude product by flash column chromatography or crystallization to yield this compound.

| Parameter | Value |

| Starting Material | 2,4-Dimethoxybenzaldehyde |

| Reagents | Piperazine, NaBH₃CN |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Typical Yield | Good to excellent |

Safety and Handling

Piperazine:

-

Hazards: Flammable solid, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10] Suspected of damaging fertility or the unborn child.[9]

-

Precautions: Obtain special instructions before use.[9] Do not handle until all safety precautions have been read and understood.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[9] In case of inadequate ventilation, wear respiratory protection.[9]

-

Storage: Keep in a dry, cool, and well-ventilated place.[11] Keep container tightly closed and away from heat and sources of ignition.[9]

This compound:

-

Hazards: While specific data for this compound is limited, it should be handled as a potentially hazardous chemical. Assume it may cause skin and eye irritation.[12]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.[13]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, and the methylene protons of the piperazine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through either Buchwald-Hartwig amination or reductive amination. The choice of method will depend on the specific needs of the laboratory, including starting material availability, scale, and equipment. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently produce this valuable intermediate for the advancement of drug discovery and development.

References

- Thermo Fisher Scientific. (2018).

- Sigma-Aldrich. (2025).

- Manchala, P. (2015).

- Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.

- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Wikipedia. (2023).

- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.

- TCI Chemicals. (2025).

- Chemistry LibreTexts. (2023).

- BenchChem. (2025).

- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.

- CymitQuimica. (2024). Safety Data Sheet: 2-(2-methoxyphenyl)piperazine.

- The Royal Society of Chemistry. (n.d.).

- Master Organic Chemistry. (2017).

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.

- Lentini, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Journal of Organic and Pharmaceutical Chemistry. (2024).

- The Organic Chemistry Tutor. (2025).

- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1.

- ChemicalBook. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)

- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).

- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. etd.auburn.edu [etd.auburn.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)piperazine (CAS 16015-75-1)

This compound is a substituted aromatic piperazine that serves as a crucial building block in the landscape of modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold found in numerous approved therapeutic agents.[1][2] Its unique physicochemical properties allow it to influence the solubility, basicity, and receptor-binding profile of a molecule. The addition of the 2,4-dimethoxyphenyl group to this core structure creates a specific synthon, CAS 16015-75-1, which is frequently utilized as a key intermediate in the synthesis of complex molecules targeting the central nervous system (CNS), among other therapeutic areas.[2][3] This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, offering a technical resource for professionals engaged in drug discovery and development.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics dictate its behavior in chemical reactions, its formulation possibilities, and its analytical detection.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16015-75-1 | [4] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | N/A |

| Molecular Weight | 222.28 g/mol | N/A |

| Appearance | Varies; often a solid at room temperature | N/A |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | N/A |

| Rotatable Bond Count | 3 | N/A |

| XLogP3 | 1.2 | [5] |

Note: Properties like melting point and boiling point can vary based on purity and form (e.g., free base vs. salt). Data for this specific isomer is not as readily available as for more common isomers like the 1-(2-methoxyphenyl) or 1-(4-methoxyphenyl) derivatives.

Caption: Structure of this compound.

Part 2: Synthesis and Purification Strategies

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most common strategies involve the formation of the crucial carbon-nitrogen bond between the piperazine ring and the aromatic system.

Core Synthetic Approach: N-Arylation

The primary method for synthesizing this compound is through the N-arylation of piperazine. This can be achieved via several robust catalytic and non-catalytic methods.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It involves reacting an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene or 1-chloro-2,4-dimethoxybenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the desired product. The phosphine ligand stabilizes the palladium complex and modulates its reactivity. The base is crucial for deprotonating the piperazine nitrogen, making it a more effective nucleophile.[1]

-

-

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., activated by strong electron-withdrawing groups), direct substitution of a leaving group (like fluorine or chlorine) by piperazine can occur without a metal catalyst.[1] However, for an electron-rich system like 2,4-dimethoxybenzene, this method is generally less efficient and requires harsh conditions.

Illustrative Synthesis Workflow

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[6][7]

-

Setup: To a dry, oven-baked flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.2-2.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a strong base like sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching & Workup: Cool the mixture to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue using silica gel column chromatography to yield the pure this compound.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons (with characteristic splitting for the 1,2,4-substitution pattern), methoxy group singlets (~3.8 ppm), and piperazine ring protons (broad signals in the 2.5-3.5 ppm range).[8][9] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons (including two attached to oxygen), methoxy carbons (~55 ppm), and piperazine carbons. |

| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram indicating purity. The mass spectrum should show the protonated molecular ion [M+H]⁺ at m/z 223.14.[10][11] |

| FTIR | Functional Group ID | C-H stretching (aromatic and aliphatic), C-O stretching for the methoxy groups, and C-N stretching bands.[12] |

Workflow for Analytical Quality Control

Caption: Standard analytical quality control process.

Protocol: HPLC Method for Purity Analysis

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of arylpiperazine compounds.[13]

-

System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A linear gradient from ~10% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Part 4: Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its structure is incorporated into larger molecules to modulate their pharmacological activity.

-

CNS Drug Discovery: The arylpiperazine motif is a cornerstone of many drugs targeting the central nervous system. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][14] Derivatives of this compound are investigated for potential antidepressant, antipsychotic, and anxiolytic properties.[1][3] For example, the related compound Vortioxetine, a multimodal antidepressant, features a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core, highlighting the utility of substituted phenylpiperazines in this therapeutic area.[1]

-

Receptor Ligands: In academic and industrial research, this compound serves as a starting point for creating novel ligands to probe the structure and function of G-protein coupled receptors (GPCRs). The dimethoxy substitution pattern provides specific steric and electronic properties that can be fine-tuned to achieve desired receptor affinity and selectivity.

-

Chemical Libraries: It is a common building block in the generation of combinatorial libraries for high-throughput screening, enabling the rapid discovery of new bioactive compounds.[2]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. Information is derived from safety data sheets (SDS) for this compound and its close structural analogs.[15][16][17][18]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][16]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[15]

-

Conclusion

This compound, CAS 16015-75-1, represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and versatile intermediate. For researchers and scientists, a thorough understanding of this molecule's technical aspects is paramount for leveraging its full potential in the development of next-generation therapeutics, particularly those aimed at treating complex CNS disorders.

References

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - this compound.

- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)piperazine dihydrochloride.

- CymitQuimica. (2024). Safety Data Sheet - 2-(2-methoxyphenyl)piperazine.

- N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine. (n.d.). PubChem.

- MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride - SDS.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.

- PubChem. (n.d.). 1-[3-(2,4-Dimethoxyphenyl)propyl]piperazine.

- Guidechem. (n.d.). Piperazine,1-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.

- ResearchGate. (2021).

- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- United Nations Office on Drugs and Crime. (n.d.).

- RSC Publishing. (n.d.). Analytical Methods - Analysis of piperazines.

- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. (n.d.). MedChemExpress.

- ResearchGate. (2024).

- ResearchGate. (n.d.).

- ResearchGate. (2025).

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.

- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph.

- SpectraBase. (n.d.). 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)

- ChemicalBook. (n.d.). 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1 H NMR.

- Echemi. (n.d.). 1-(2,4-dichlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine.

- Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).

- ACS Chemical Neuroscience. (n.d.).

- Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

- SpectraBase. (n.d.). 1-(4-Methoxyphenyl) piperazine - Optional[MS (LC)] - Spectrum.

- A2B Chem. (n.d.). 1-(4-Methoxyphenyl)piperazine.

- National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)

- ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.

- PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.

- National Institutes of Health. (n.d.). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. PMC.

- Santa Cruz Biotechnology. (n.d.). 1-(2,4-Dimethoxy-benzyl)-piperazine.

- ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.

- GOV.UK. (2025).

- National Institutes of Health. (n.d.). Basic Blue 75. PubChem.

- Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro-6-methyl- (CAS 16015-11-5).

- ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. Page loading... [guidechem.com]

- 7. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2,4-Dimethoxyphenyl)piperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 1-(2,4-dimethoxyphenyl)piperazine (2,4-DMPP), a core chemical scaffold found in numerous centrally active pharmacological agents. Synthesizing data from a wide range of arylpiperazine derivatives, this document elucidates the multi-receptor engagement profile of 2,4-DMPP, focusing on its interactions with dopaminergic, serotonergic, and adrenergic systems. We will delve into the specific receptor subtypes implicated, the nature of the functional activity at these targets, and the resultant downstream intracellular signaling cascades. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro characterization of compounds with this scaffold, ensuring scientific integrity and reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance comprehension.

Introduction: The Prominence of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of G-protein coupled receptors (GPCRs). This versatility has led to its incorporation into a diverse array of clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine nitrogen are critical determinants of the pharmacological profile.

This guide focuses on the foundational structure, this compound (2,4-DMPP). Understanding the intrinsic pharmacological properties of this core is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. The 2,4-dimethoxy substitution on the phenyl ring is a key feature that influences the electronic and steric properties of the molecule, thereby modulating its interaction with target receptors.

The Multi-Target Receptor Profile of this compound

Based on extensive research on closely related arylpiperazine derivatives, 2,4-DMPP is predicted to exhibit a complex pharmacological profile characterized by significant affinity for several key neurotransmitter receptors.[1][2] The primary targets are within the dopamine, serotonin, and adrenergic receptor families.

Dopamine D2 Receptor Interaction: A Modulatory Role

Arylpiperazines are well-established ligands for dopamine D2 receptors.[3][4][5] Compounds sharing the 2,4-DMPP core often exhibit partial agonist activity at the D2 receptor.[6] This is a crucial characteristic of newer generation antipsychotics, which are theorized to exert a stabilizing effect on dopaminergic neurotransmission.[7] In states of hyperdopaminergic activity, a partial agonist will compete with the endogenous full agonist, dopamine, thereby reducing receptor stimulation. Conversely, in a hypodopaminergic state, the partial agonist provides a basal level of receptor activation.[8]

Serotonin 5-HT1A Receptor Engagement: Anxiolytic and Antidepressant Implications

The 1-arylpiperazine scaffold is a classic pharmacophore for high-affinity 5-HT1A receptor ligands.[7][9] Derivatives with substitutions on the phenyl ring, such as the methoxy groups in 2,4-DMPP, are known to interact potently with this receptor, often as agonists or partial agonists.[10] Activation of 5-HT1A receptors, particularly postsynaptic receptors in limbic and cortical regions, is strongly associated with anxiolytic and antidepressant effects.[11][12] Presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei are also targeted, where agonism leads to a reduction in serotonin release.[12][13]

Alpha-1 Adrenergic Receptor Antagonism: Cardiovascular and CNS Effects

A significant number of arylpiperazine derivatives demonstrate high affinity for α1-adrenergic receptors, typically as antagonists.[2][14][15] This interaction is a notable aspect of the pharmacology of many atypical antipsychotics and some antidepressants. Blockade of α1-adrenergic receptors in the periphery can lead to vasodilation and a decrease in blood pressure, which can be a side effect.[16] Centrally, α1-adrenergic antagonism can contribute to the overall therapeutic profile of a drug.

Quantitative Pharmacodynamic Profile

| Receptor Target | Predicted Functional Activity | Predicted Affinity (Ki) | Predicted Potency (EC50/IC50) |

| Dopamine D2 | Partial Agonist | 1 - 50 nM | 10 - 200 nM |

| Serotonin 5-HT1A | Agonist / Partial Agonist | 0.5 - 20 nM | 1 - 100 nM |

| Alpha-1 Adrenergic | Antagonist | 1 - 100 nM | 5 - 500 nM |

Note: The values presented are estimations derived from published data on structurally analogous compounds and are intended for guidance in initial experimental design.

Downstream Signaling Pathways

The interaction of 2,4-DMPP with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled GPCR. As a partial agonist, 2,4-DMPP would elicit a submaximal inhibition of adenylyl cyclase, leading to a moderated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels compared to the full agonist dopamine.[17] This, in turn, modulates the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the CREB transcription factor.[17] Furthermore, D2 receptor activation can influence ion channel activity and other signaling pathways through the βγ subunits of the G-protein.

D2 Receptor Partial Agonist Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is primarily coupled to Gi/o proteins.[13] Agonism at this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[11] This action results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate.[18] Additionally, 5-HT1A receptor activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are implicated in neurogenesis and cell survival.[18][19]

5-HT1A Receptor Agonist Signaling Pathways.

Alpha-1 Adrenergic Receptor Signaling

The α1-adrenergic receptors are coupled to Gq/11 proteins.[20][21] Antagonism by 2,4-DMPP would block the binding of endogenous catecholamines like norepinephrine and epinephrine. This prevents the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[21] Consequently, the downstream release of intracellular calcium and the activation of Protein Kinase C (PKC) are inhibited.

Alpha-1 Adrenergic Receptor Antagonist Action.

Key Experimental Methodologies

To empirically determine the pharmacodynamic profile of this compound and its analogs, a suite of in-vitro assays is essential. The following protocols are standard in the field for characterizing GPCR ligands.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[12][18][22][23][24]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or α1-adrenergic).

-

Harvest the cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1), and varying concentrations of the unlabeled test compound (2,4-DMPP).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay.

Functional Assays: Determining Agonist/Antagonist Activity

This assay measures changes in intracellular cAMP levels to determine if a compound acts as an agonist or antagonist at Gi or Gs-coupled receptors.[3][11][25]

Step-by-Step Protocol:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest (e.g., D2 or 5-HT1A) and a cAMP-responsive biosensor (e.g., GloSensor™) into a 96-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Assay Procedure (for Gi-coupled receptors):

-

Equilibrate the cells with the biosensor substrate.

-

Add varying concentrations of the test compound (2,4-DMPP).

-

To measure antagonism, pre-incubate with the test compound before adding a known agonist.

-

Stimulate adenylyl cyclase with forskolin to induce a measurable cAMP signal.

-

Measure the luminescence, which is inversely proportional to cAMP levels for some biosensors or directly proportional for others.

-

-

Data Analysis:

-

For agonism, plot the change in signal against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy).

-

For antagonism, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

This assay measures changes in intracellular calcium concentrations to assess the activity of compounds at Gq-coupled receptors like the α1-adrenergic receptor.[4][8][19][26][27]

Step-by-Step Protocol:

-

Cell Preparation:

-

Seed cells expressing the α1-adrenergic receptor in a 96-well plate and allow them to grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Assay Execution:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

To measure agonism, add varying concentrations of the test compound and monitor the change in fluorescence over time.

-

To measure antagonism, pre-incubate the cells with the test compound before adding a known α1-adrenergic agonist (e.g., phenylephrine) and monitor the fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium.

-

For agonism, determine the EC50 from the dose-response curve.

-

For antagonism, determine the IC50 from the inhibition of the agonist-induced calcium flux.

-

Conclusion

This compound serves as a prototypical arylpiperazine scaffold with a complex, multi-target mechanism of action. Its predicted interactions as a partial agonist at dopamine D2 receptors, an agonist at serotonin 5-HT1A receptors, and an antagonist at alpha-1 adrenergic receptors provide a rich pharmacological profile. This polypharmacology is the foundation for the therapeutic effects of many clinically used drugs derived from this core structure. The downstream signaling consequences of these receptor interactions involve the modulation of key intracellular pathways, including those mediated by cAMP, calcium, and various protein kinases. The experimental protocols detailed herein provide a robust framework for the precise characterization of 2,4-DMPP and its derivatives, facilitating the continued development of novel and improved therapeutics for a range of central nervous system disorders.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aripiprazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cAMP-Glo™ Assay Protocol [promega.ca]

- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. multispaninc.com [multispaninc.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. researchgate.net [researchgate.net]

- 24. GloSensor™ cAMP Assay Protocol [promega.kr]

- 25. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 26. bu.edu [bu.edu]

- 27. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-(2,4-Dimethoxyphenyl)piperazine

An In-depth Technical Guide to the Biological Activity of 1-(2,4-Dimethoxyphenyl)piperazine and its Analogs

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2][3] This guide provides a detailed exploration of the , a member of the arylpiperazine class. Due to the nascent stage of research on this specific molecule, this whitepaper synthesizes data from its closest structural and pharmacological analogs—primarily 1-(2-methoxyphenyl)piperazine and 1-(2,3-dichlorophenyl)piperazine—to construct a predictive pharmacological profile. We delve into the synthesis, multi-receptor binding profile, mechanisms of action, and potential therapeutic applications, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Arylpiperazine Pharmacophore

Arylpiperazine derivatives are integral to neuropharmacology, largely due to their ability to interact with multiple neurotransmitter receptors simultaneously. This "multi-target" profile is a hallmark of many atypical antipsychotics and multimodal antidepressants, offering the potential for enhanced efficacy and improved side-effect profiles compared to highly selective agents.[4][5] The substitution pattern on the phenyl ring dictates the affinity and selectivity for various receptors, particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) subtypes.[6][7][8][9][10] Understanding the biological activity of specific analogs like this compound is crucial for designing next-generation CNS therapeutics.

Synthesis and Chemical Properties

The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. The most common and scalable methods include palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings.[11]

Representative Synthesis Workflow

The synthesis of this compound can be achieved via a palladium-catalyzed cross-coupling reaction between 1-bromo-2,4-dimethoxybenzene and piperazine.

Caption: Buchwald-Hartwig amination for 1-Arylpiperazine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for arylpiperazine synthesis.[12]

-

Vessel Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate them. Excess piperazine is used to drive the reaction to completion and minimize diarylation byproducts. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.

-

-

Catalyst Addition: Add the palladium pre-catalyst Pd₂(dba)₃ (0.01 eq) and the phosphine ligand RuPhos (0.02 eq).

-

Causality: The Pd₂(dba)₃/RuPhos system is highly efficient for coupling electron-rich aryl halides with amines, ensuring a good yield even with potentially challenging substrates. The ligand stabilizes the palladium center and facilitates the reductive elimination step.

-

-

Solvent and Reflux: Add anhydrous dioxane as the solvent. Heat the reaction mixture to 100°C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Causality: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both organic and inorganic reagents. Elevated temperature is necessary to overcome the activation energy of the oxidative addition step.

-

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Brine wash helps to break any emulsions and further dry the organic layer.

-

-

Final Product: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Pharmacological Profile and Mechanism of Action

The defining characteristic of arylpiperazines is their promiscuous binding to multiple G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems. The dimethoxy substitution at the 2 and 4 positions is expected to confer a unique affinity and selectivity profile compared to more studied analogs.

Predicted Receptor Binding Profile

Based on extensive data from structural analogs, this compound is predicted to exhibit significant affinity for the following receptors. The table below summarizes experimental Ki values for key comparators.

| Receptor Target | 1-(2-Methoxyphenyl)piperazine Analogues (Ki, nM) | 1-(2,3-Dichlorophenyl)piperazine Analogues (Ki, nM) | Predicted Activity of 2,4-Dimethoxy Analog |

| Dopamine D₂ | 54 - 76.4[5][8] | ~10-20[10] | Antagonist/Partial Agonist |

| Dopamine D₃ | 0.5 - 5[8][9] | 0.5 - 1.5[9][10] | High-Affinity Antagonist |

| Serotonin 5-HT₁ₐ | 0.4 - 25[6][7] | ~20-50 | Agonist/Partial Agonist |

| Serotonin 5-HT₂ₐ | 5 - 50[6] | ~10-100 | Antagonist |

| Serotonin 5-HT₇ | 2.6[13] | Data not prevalent | Antagonist |

| Adrenergic α₁ | 0.8 - 15[6][7] | Data not prevalent | Antagonist (Off-Target) |

Note: Ki values are compiled from various derivatives and assays and should be interpreted as representative affinities for the pharmacophore.

Mechanism of Action: A Multi-Target Hypothesis

The collective biological effect of this compound would arise from the simultaneous modulation of these targets.

-

D₂/D₃ Receptor Antagonism: High affinity for D₂ and particularly D₃ receptors is a cornerstone of antipsychotic action.[6][8][9] D₂ receptor blockade in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. High D₃ affinity may contribute to pro-cognitive effects and efficacy against negative symptoms.[14]

-

5-HT₁ₐ Receptor Agonism/Partial Agonism: This activity is strongly linked to anxiolytic and antidepressant effects.[15] Activation of presynaptic 5-HT₁ₐ autoreceptors reduces serotonin firing, while postsynaptic agonism can also contribute to the therapeutic effect.[7]

-

5-HT₂ₐ Receptor Antagonism: The combination of D₂ antagonism and 5-HT₂ₐ antagonism is the defining feature of "atypical" antipsychotics.[4] This dual action is believed to reduce the risk of extrapyramidal side effects (motor disturbances) and may improve efficacy against negative symptoms and cognitive deficits.[6]

-

5-HT₇ Receptor Antagonism: Blockade of the 5-HT₇ receptor is an emerging mechanism in the treatment of depression and cognitive disorders.[13]

Caption: Predicted multi-target mechanism of action for 1-Arylpiperazines.

In Vitro Biological Evaluation: Receptor Binding Assay

To validate the predicted binding profile, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for determining the affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., HEK-293 cells transfected with human D₂ receptors) in a cold buffer solution. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in the assay buffer.

-

Trustworthiness: Using a well-characterized, recombinant cell line ensures a high and specific concentration of the target receptor, minimizing noise from other receptor subtypes.

-

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a fixed concentration near its Kd value, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.

-

Causality: Rapid filtration is essential to prevent the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

-

-

Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Potential Therapeutic Applications

The predicted multi-target profile suggests that this compound could be a promising lead compound for several CNS disorders.

-

Major Depressive Disorder (MDD): The combination of 5-HT₁ₐ agonism and 5-HT₇ antagonism resembles the profile of multimodal antidepressants like vortioxetine.[16][17] This profile may offer broad efficacy, including potential benefits for cognitive symptoms associated with depression.[17]

-

Schizophrenia: The classic D₂/5-HT₂ₐ antagonism profile is the foundation of atypical antipsychotics used to treat schizophrenia.[4] The high affinity for the D₃ receptor could further enhance efficacy against negative and cognitive symptoms, which remain a significant unmet need.[9]

-

Anxiety Disorders: Strong 5-HT₁ₐ receptor activity is a well-validated mechanism for anxiolysis, suggesting potential utility in generalized anxiety disorder or other related conditions.[15]

Conclusion and Future Directions

While direct biological data for this compound is limited, a robust pharmacological profile can be predicted based on a wealth of structure-activity relationship data from its close chemical analogs. The compound is hypothesized to be a multi-target ligand with high affinity for dopamine D₂/D₃ and serotonin 5-HT₁ₐ/5-HT₂ₐ/5-HT₇ receptors. This profile is highly desirable for the development of novel antidepressants and atypical antipsychotics.

Future research should focus on the empirical validation of this profile through comprehensive in vitro binding and functional assays. Subsequent in vivo studies in established animal models of depression, psychosis, and anxiety are warranted to determine its therapeutic potential and preclinical safety profile. Further exploration of substitutions on the phenyl and piperazine rings will continue to refine the selectivity and optimize the drug-like properties of this versatile chemical scaffold.

References

- Vertex AI Search. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.

- Arch Pharm (Weinheim). (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.

- PubMed. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain.

- PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.

- N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine.

- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- ResearchGate. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- PubMed. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.

- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Wikipedia. Piperazine.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubMed Central. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.

- Organic Chemistry Portal. Synthesis of piperazines.

- Journal of Medicinal Chemistry. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).

- PubMed. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder.

- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?.

- PubMed. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation.

- PubMed. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor.

- Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.

- ResearchGate. (2025). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder | Request PDF.

- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.

- ResearchGate. (2008). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent.

- Wikipedia. Aripiprazole.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(2,4-Dimethoxyphenyl)piperazine: An In-depth Technical Guide

Introduction

1-(2,4-Dimethoxyphenyl)piperazine is a chemical intermediate of significant interest in medicinal chemistry and drug development. As a substituted phenylpiperazine, it serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Accurate and comprehensive structural elucidation is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of the target molecule. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of the spectral features of this molecule, the rationale behind the experimental methodologies, and the logic underpinning the spectral interpretation.

Disclaimer: As of the last update, a complete, verified experimental dataset for this compound was not available in major public spectral databases. The data presented herein is a composite of expected values derived from established spectroscopic principles and data from closely related structural analogs. This guide is intended for educational and illustrative purposes to aid researchers in the analysis of this and similar molecules.

Molecular Structure and Atom Labeling

A clear and systematic labeling of the atoms is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Figure 2. Key proposed fragmentation pathways for this compound in EI-MS.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) Acquisition

-

Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the mass spectrometer, often via a direct insertion probe or the output of a Gas Chromatography (GC) column.

-

Volatilization: The sample is heated under high vacuum to ensure it is in the gas phase. [1]3. Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺˙). [2][3][4]4. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively map the C-H framework and confirm the substitution pattern. IR spectroscopy provides rapid confirmation of the key functional groups—the secondary amine, aromatic ring, and ether linkages. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide the rigorous analytical data required by researchers, scientists, and drug development professionals to confirm the identity and purity of this important chemical building block.

References

- Emory University.

- LCGC International.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- UCLA Chemistry.

- Specac. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. [Link]

- SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- Wikipedia.

- University of Leicester, Department of Chemistry.

- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

- YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

- Iowa State University, Chemical Instrumentation Facility.

- The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

- Wikipedia.

- re3data.org.

- AIST.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

- Scribd. 1H-NMR Organic Structure Guide. [Link]

- PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- SpectraBase. 1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)

- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

- ResearchGate.

- PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

- Chemguide. interpreting C-13 NMR spectra. [Link]

- NIST WebBook. Piperazine, 1-methyl-. [Link]

- NIST WebBook. Piperazine. [Link]

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- ChemRxiv.

- ResearchGate. FT-IR spectra of: a dimethoxy-triazine ligand before and after.... [Link]

- ATB. Piperazine | C4H10N2 | MD Topology | NMR | X-Ray. [Link]

- NIST WebBook. Piperazine, 1,2,4-trimethyl-. [Link]

- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

- SpectraBase. 1-(4-Methoxyphenyl)piperazine but. [Link]

Sources

1-(2,4-Dimethoxyphenyl)piperazine: A Core Intermediate for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract: The arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous clinically significant therapeutics, particularly those targeting the central nervous system.[1][2][3] Within this privileged class of structures, 1-(2,4-Dimethoxyphenyl)piperazine (DMPP) emerges as a highly versatile and valuable intermediate. The specific substitution pattern of the dimethoxy groups on the phenyl ring imparts unique electronic and conformational properties, which can be leveraged to fine-tune the pharmacological profiles of derivative compounds. This guide provides an in-depth examination of DMPP, covering its synthesis, chemical reactivity, and strategic application as a foundational building block in the development of novel research chemicals and drug candidates. We present detailed, field-tested protocols, explain the causal reasoning behind experimental choices, and offer a forward-looking perspective on its utility for researchers, chemists, and drug development professionals.

Core Concepts: The Strategic Value of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] Its prevalence in drug design is not accidental; the scaffold offers a powerful combination of properties:

-

Physicochemical Advantages: The two nitrogen atoms provide hydrogen bond acceptors and can be protonated at physiological pH, often enhancing aqueous solubility and oral bioavailability—critical parameters in drug development.[3][4]

-

Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring acts as a rigid spacer, allowing chemists to project appended pharmacophores into three-dimensional space with high precision. This control is essential for optimizing interactions with specific biological targets like receptors or enzymes.

-

Synthetic Tractability: The differential reactivity of the nitrogen atoms (one aromatic, one aliphatic in DMPP) allows for selective and sequential functionalization, making it an ideal platform for building molecular complexity.[5]

The 2,4-dimethoxy substitution on the phenyl ring of DMPP further refines these attributes. The methoxy groups are electron-donating, which modulates the basicity of the anilinic nitrogen (N1) and influences the overall electronic character of the molecule. This, in turn, can have profound effects on target binding affinity and selectivity.

Physicochemical & Analytical Profile

Accurate characterization of the starting intermediate is a prerequisite for any successful synthetic campaign. The identity and purity of DMPP must be unequivocally established before its use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16015-75-1 | [6][7] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [6][7] |

| Molecular Weight | 222.28 g/mol | [6] |

| Boiling Point | 381.7°C at 760 mmHg | [6] |

| Density | 1.08 g/cm³ | [6] |

| Appearance | Typically an off-white to yellow solid or oil |

| Purity (Typical) | >95% |[6] |

Self-Validating Analytical Workflow

A robust analytical protocol ensures the integrity of the intermediate. The following combination of techniques provides a comprehensive characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key diagnostic signals in ¹H NMR include the aromatic protons (with distinct splitting patterns due to the 2,4-substitution), the methoxy singlets, and the two sets of piperazine protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) is typically used, which will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is standard. Purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

Synthesis of the Core Intermediate

While several routes to N-arylpiperazines exist, the palladium-catalyzed Buchwald-Hartwig amination has become a preferred method due to its high efficiency, functional group tolerance, and broad substrate scope. This approach is superior to older methods like direct nucleophilic aromatic substitution, which often require harsh conditions and are limited to highly electron-deficient aryl halides.

Experimental Protocol 1: Buchwald-Hartwig Synthesis of DMPP

This protocol describes the coupling of 1-bromo-2,4-dimethoxybenzene with piperazine. The use of a slight excess of piperazine can help minimize double arylation, though using a protected piperazine (e.g., N-Boc-piperazine) followed by deprotection is an alternative strategy for achieving mono-arylation.

Causality: The choice of a palladium catalyst combined with a specialized phosphine ligand (like XPhos) is critical. This catalytic system facilitates the challenging carbon-nitrogen bond formation between an electron-rich aryl halide and the amine. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the piperazine, enabling its entry into the catalytic cycle.

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 3-5 mol%).

-

Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield pure this compound.

Reactivity and Key Downstream Transformations

The synthetic value of DMPP lies in the reactivity of its secondary amine (N4). This nitrogen is a potent nucleophile, providing a handle for introducing a vast array of chemical functionalities.

Experimental Protocol 2: N-Alkylation via Nucleophilic Substitution

This reaction attaches an alkyl group to the N4 position, a common step in synthesizing many CNS-active compounds.[5]